molecular formula C21H19NO3 B12597889 3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648924-82-7

3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12597889
CAS No.: 648924-82-7
M. Wt: 333.4 g/mol
InChI Key: CGXXXOGSSNYBRR-UHFFFAOYSA-N
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Description

3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound belonging to the benzamide class Benzamides are known for their diverse applications in medical, industrial, and biological fields

Preparation Methods

The synthesis of 3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves the reaction of 3-hydroxybenzoic acid with 3-(2-phenylethoxy)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .

Comparison with Similar Compounds

3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide can be compared with other benzamide derivatives such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

648924-82-7

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

3-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C21H19NO3/c23-19-10-4-8-17(14-19)21(24)22-18-9-5-11-20(15-18)25-13-12-16-6-2-1-3-7-16/h1-11,14-15,23H,12-13H2,(H,22,24)

InChI Key

CGXXXOGSSNYBRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

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